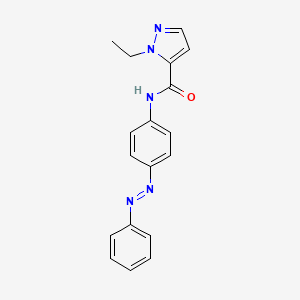

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

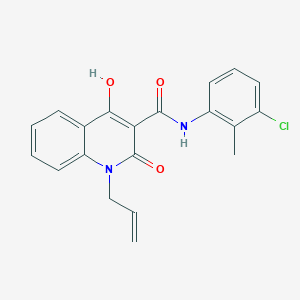

The compound “(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide” is a type of organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyldiazenyl group, which is a type of azo compound. Azo compounds are known for their vivid colors and are often used as dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyldiazenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Azo compounds like this one can undergo a variety of chemical reactions. One common reaction is azo coupling, where the compound reacts with another aromatic compound to form a diazo compound .Applications De Recherche Scientifique

Chemosensor Development

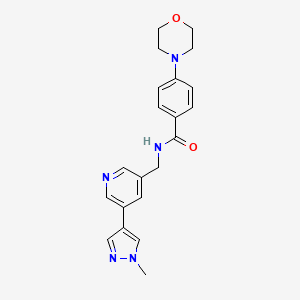

- A study by Aysha et al. (2021) developed a colorimetric chemosensor based on a compound related to (E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide. This chemosensor, designed for metal cation recognition, exhibits high sensitivity and selectivity for detecting Co2+, Zn2+, and Cu2+.

Anticancer and Anti-5-lipoxygenase Agents

- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which are structurally similar to the compound , and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. This research indicates potential applications in anticancer therapies (Rahmouni et al., 2016).

Nematocidal Evaluation

- A study on pyrazole carboxamide derivatives, closely related to this compound, by Zhao et al. (2017) found that these compounds exhibit good nematocidal activity, suggesting potential use in agricultural pest control.

Anti-Tumor Agents

- Research by Nassar et al. (2015) on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showed significant effects in mouse tumor model cancer cell lines. This indicates possible applications in developing anti-tumor agents.

Corrosion Inhibition

- Dohare et al. (2017) studied pyranpyrazole derivatives as corrosion inhibitors for mild steel, useful in industrial processes. These derivatives, structurally related to the compound , demonstrated high efficacy in protecting metal surfaces (Dohare et al., 2017).

Structural and Spectral Analysis

- A study on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives by Viveka et al. (2016) provides insights into the chemical properties of similar compounds. This research is crucial for understanding the behavior and reactivity of these molecules in various applications.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-2-23-17(12-13-19-23)18(24)20-14-8-10-16(11-9-14)22-21-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVZBGIMYTFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040206 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173425-07-4 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)

![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)